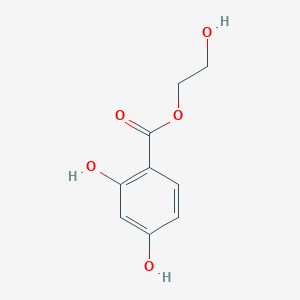

2-Hydroxyethyl 2,4-dihydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl 2,4-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c10-3-4-14-9(13)7-2-1-6(11)5-8(7)12/h1-2,5,10-12H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMSXVSHWCOJEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Modifications of 2 Hydroxyethyl 2,4 Dihydroxybenzoate and Its Core Precursors

Chemical Synthesis Approaches for 2-Hydroxyethyl 2,4-dihydroxybenzoate (B8728270) (Implied by structural designation as an ester)

The synthesis of 2-Hydroxyethyl 2,4-dihydroxybenzoate is achieved through the esterification of its constituent parts: 2,4-dihydroxybenzoic acid and ethylene (B1197577) glycol. The most common method for this type of reaction is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. organic-chemistry.org To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants (typically the alcohol) or to remove water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.com While direct synthesis procedures for this specific ester are not extensively detailed in the provided literature, the principles of Fischer esterification for similar compounds, such as the reaction of 4-hydroxybenzoic acid with ethylene glycol, are well-established. nih.govresearchgate.net

Synthesis of 2,4-Dihydroxybenzoic Acid (Core Precursor)

The production of 2,4-dihydroxybenzoic acid, a key precursor, is often accomplished via the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. researchgate.netyoutube.comresearchgate.net This traditional method has been adapted and improved using various modern techniques to enhance yield and process efficiency. researchgate.netresearchgate.net

Resorcinol-Based Reaction under Supercritical Carbon Dioxide Conditions

A greener and more efficient approach to the Kolbe-Schmitt reaction involves the direct carboxylation of resorcinol (B1680541) using supercritical carbon dioxide (scCO₂). researchgate.net This method offers several advantages, including operating under solvent-free and metal-free conditions. researchgate.net The reaction of sodium phenoxide with CO₂ under supercritical conditions has been shown to significantly increase product yield compared to reactions in gaseous CO₂. researchgate.net

In a typical procedure, resorcinol is reacted with a base in the presence of scCO₂ at elevated temperatures and pressures. This technique avoids the need for the cumbersome pre-synthesis of dry alkali metal phenolates, a drawback of the traditional Kolbe-Schmitt reaction. researchgate.net The use of scCO₂ as both a reactant and a solvent facilitates a homogeneous reaction environment and simplifies purification. researchgate.net

Utilization of Sodium Alkoxides in Alcoholic Solutions

An alternative synthetic route involves the use of sodium alkoxides in an alcoholic solution to first generate the sodium salt of resorcinol. This is followed by carboxylation, which can also be performed under supercritical CO₂ conditions. This method is characterized by its low cost and simple technology.

The process unfolds in two main stages:

Salt Formation : Resorcinol is reacted with a sodium alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide, in an alcohol solvent at room temperature. This reaction deprotonates the phenolic hydroxyl groups to form the more reactive resorcinol sodium salt.

Carboxylation : The resulting alcoholic solution of the resorcinol sodium salt is then placed in a high-pressure vessel. Carbon dioxide is introduced, and the reaction proceeds for several hours under supercritical conditions. This step introduces a carboxyl group onto the aromatic ring, yielding 2,4-dihydroxybenzoic acid.

This approach benefits from reduced reaction temperatures and fewer by-products due to the supercritical conditions, leading to higher yields.

Design and Synthesis of 2,4-Dihydroxybenzoate Derivatives

Hydrazide-Hydrazone Derivatives of 2,4-Dihydroxybenzoic Acid

Derivatives of 2,4-dihydroxybenzoic acid can be synthesized to create compounds with novel properties. One such class of derivatives is the hydrazide-hydrazones, which are formed from the carboxylic acid precursor. mdpi.com These compounds are generally crystalline and are synthesized through a condensation reaction. chemmethod.comnih.gov

The synthesis typically begins with the conversion of the carboxylic acid group of 2,4-dihydroxybenzoic acid into a hydrazide. This is achieved by first esterifying the acid (e.g., to ethyl 2,4-dihydroxybenzoate) and then reacting the ester with hydrazine (B178648) hydrate.

Condensation Reactions with Aromatic Aldehydes

The 2,4-dihydroxybenzoic acid hydrazide serves as a key intermediate for synthesizing a wide range of hydrazide-hydrazone derivatives. mdpi.com These are produced through a condensation reaction between the hydrazide and various aromatic aldehydes. mdpi.comnih.gov

In a typical procedure, 2,4-dihydroxybenzoic acid hydrazide is dissolved in a solvent like ethanol (B145695) and heated to reflux. mdpi.com An appropriate aromatic aldehyde is then added to the solution. mdpi.com The mixture is heated until the product precipitates out of the solution. mdpi.com The reaction time varies experimentally, typically ranging from 15 to 40 minutes. mdpi.com This method allows for the creation of a diverse library of compounds by varying the substituents on the aromatic aldehyde. The yields for these condensation reactions are reported to be in the range of 23–98%, with the highest yields often observed when the aldehydes possess alkyl, hydroxyl, or alkoxyl groups. mdpi.com

Below is a table summarizing the synthesis of several hydrazide-hydrazone derivatives from 2,4-dihydroxybenzoic acid hydrazide and various substituted aromatic aldehydes, highlighting the reaction yields and times. mdpi.com

| Aldehyde Reactant | Resulting Hydrazide-Hydrazone Product Name | Reaction Time (min) | Yield (%) |

| 4-Methylbenzaldehyde | 2,4-dihydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide | 25 | 98 |

| 4-Butoxybenzaldehyde | N'-[(4-butoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 30 | 98 |

| 3-Bromo-4-hydroxybenzaldehyde | N'-[(3-bromo-4-hydroxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 30 | 98 |

| 4-Propylbenzaldehyde | 2,4-dihydroxy-N'-[(4-propylphenyl)methylidene]benzohydrazide | 30 | 23 |

| 2-Hydroxy-3,5-diiodobenzaldehyde | 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | 40 | 67 |

| 4-Nitrobenzaldehyde | N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 15 | 87 |

Optimization of Reaction Yields and Conditions

The synthesis of 2,4-dihydroxybenzoate esters and related structures often requires careful optimization to achieve high yields and regioselectivity. While specific optimization data for this compound is not extensively detailed, principles can be drawn from the synthesis of similar molecules, such as the regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones. nih.gov

A key challenge in modifying 2,4-dihydroxybenzoic acid and its precursors is the presence of two hydroxyl groups (at positions 2 and 4) with different reactivities. Selective functionalization of the 4-hydroxy group is often desired. Research into the alkylation of 2,4-dihydroxybenzaldehyde (B120756) has shown that the choice of base and solvent is critical. Weaker carbonate bases, particularly cesium bicarbonate (CsHCO₃), have demonstrated superior performance in achieving mono-alkylation at the 4-position while minimizing the formation of bis-alkylated side products. nih.gov

The reaction solvent also plays a significant role. Studies have shown that while solvents like methanol (B129727) (MeOH), acetone, tetrahydrofuran (B95107) (THF), and dichloroethane (DCE) result in minimal product formation, acetonitrile (B52724) (CH₃CN) provides a clean conversion, albeit with low yields at lower temperatures. nih.gov Increasing the reaction temperature in acetonitrile has been found to significantly improve product yields. nih.gov By optimizing these conditions, isolated yields of up to 95% for the desired 4-alkoxy-2-hydroxybenzaldehydes have been achieved. nih.gov

| Solvent | Temperature (°C) | Base | Outcome | Reference |

|---|---|---|---|---|

| MeOH, Acetone, THF, DCE | 60 | CsHCO₃ | Minimal product formation | nih.gov |

| CH₃CN | 60 | CsHCO₃ | Low yield, clean conversion | nih.gov |

| CH₃CN | 80 | CsHCO₃ | Significant improvement in yield | nih.gov |

2-[(Pyrene-1-carbonyl)amino]ethyl 2,4-Dihydroxybenzoate (PARA) Synthesis

The synthesis of 2-[(Pyrene-1-carbonyl)amino]ethyl 2,4-Dihydroxybenzoate (PARA) from 2-aminoethanol is a multi-step process that relies on the differential reactivity of the amino (-NH₂) and hydroxyl (-OH) groups. A common strategy for selectively functionalizing such molecules is a sequential acylation protocol where reaction conditions are controlled to favor either O-acylation or N-acylation. nih.govnih.gov

The general principle, often summarized as "acidity favors O-acylation, while alkalinity favors N-acylation," is key to this synthesis. nih.gov

Step 1: Chemoselective O-Acylation: The synthesis begins with the esterification of 2-aminoethanol with an activated form of 2,4-dihydroxybenzoic acid. To ensure the hydroxyl group reacts preferentially over the amino group, the reaction is conducted under acidic conditions. nih.gov The acidic environment protonates the more basic amino group to form an ammonium (B1175870) salt, effectively protecting it from reacting with the acylating agent. This allows for the selective formation of the ester linkage, yielding the intermediate 2-aminoethyl 2,4-dihydroxybenzoate.

Step 2: N-Acylation: Following the O-acylation, the reaction conditions are changed to basic. The addition of a base (e.g., triethylamine) deprotonates the ammonium group, regenerating the nucleophilic primary amine. nih.gov This free amine can then be acylated by adding pyrene-1-carbonyl chloride. This second step forms the amide bond, resulting in the final product, 2-[(Pyrene-1-carbonyl)amino]ethyl 2,4-Dihydroxybenzoate. This sequential approach allows for the controlled and high-yield preparation of the target molecule. nih.gov

The PARA molecule is designed for applications in fluorescence-based detection and imaging. This functionality is conferred by the pyrene (B120774) moiety, which is a well-known polycyclic aromatic hydrocarbon that exhibits strong fluorescence with a high quantum yield and a long fluorescence lifetime.

By covalently linking the pyrene fluorophore to the 2,4-dihydroxybenzoate structure via a flexible aminoethanol linker, the resulting PARA compound can be used as a fluorescent tracer. Such tracers are valuable tools in biochemistry and cell biology for studying molecular interactions. For example, similar pyrene-functionalized molecules have been designed to interact with biological macromolecules such as DNA. researchgate.net The fluorescent properties of the pyrene group can change upon binding to a target molecule, allowing researchers to monitor binding events, determine binding affinity, and study the structure of macromolecular complexes. researchgate.net

Methyl 2,4-Dihydroxybenzoate Derivatives in Biopolymer Modification

Chitosan (B1678972), a biopolymer derived from chitin, is widely studied for biomedical applications due to its biocompatibility and biodegradability. nih.govmdpi.com However, its utility can be limited by its poor solubility in water and most organic solvents. nih.govmdpi.com To overcome these limitations and introduce new functionalities, chitosan is often chemically modified. One such modification involves the attachment of small molecules like methyl 2,4-dihydroxybenzoate.

Chitosan's molecular structure contains reactive primary amino and hydroxyl groups that are susceptible to chemical reactions, including acylation. nih.gov Methyl 2,4-dihydroxybenzoate can be covalently attached to the chitosan backbone through these groups. This process typically involves activating the carboxylic acid group of a derivative of 2,4-dihydroxybenzoic acid and then reacting it with the amino groups of chitosan to form stable amide linkages.

This modification serves several purposes:

Improved Solubility: The acylation reaction can disrupt the strong intramolecular and intermolecular hydrogen bonding within the chitosan structure, which is responsible for its high crystallinity and poor solubility. This disruption can enhance its solubility in various solvents. nih.gov

Functionalization: The attached 2,4-dihydroxybenzoate moiety introduces new chemical properties to the polymer. The phenolic hydroxyl groups can be used for further reactions or can provide specific interaction capabilities, such as hydrogen bonding or metal chelation.

Enhanced Biological Activity: The modification can lead to new or improved biological properties, making the resulting functional polymer a promising material for applications such as drug delivery systems or advanced wound dressings. mdpi.com

Cyclododecyl-2,4-Dihydroxybenzoate Synthesis

Cyclododecyl-2,4-dihydroxybenzoate has been synthesized and purified for use as a template molecule in the preparation of molecularly imprinted polymers (MIPs). mdpi.com These polymers are designed for the selective extraction of specific molecules, in this case, the mycotoxin zearalenone (B1683625), from complex samples like urine. mdpi.com

The synthesis is achieved through a specific procedure involving the activation of 2,4-dihydroxybenzoic acid followed by esterification with cyclododecanol. mdpi.com The reaction is carried out in an anhydrous organic solvent to prevent side reactions.

Synthetic Protocol:

Activation: 2,4-dihydroxybenzoic acid is first dissolved in anhydrous dimethylformamide (DMF). It is then activated by reacting with 1,1′-carbonyldiimidazole (CDI). This mixture is stirred at 40 °C for two hours to form an activated acyl-imidazole intermediate.

Esterification: Cyclododecanol and a strong, non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are added to the reaction mixture. The mixture is then stirred for an extended period (42 hours) to allow the esterification to proceed to completion.

Workup and Purification: After the reaction, the product is isolated through a liquid-liquid extraction. Dichloromethane (CH₂Cl₂) is added, and the organic layer is washed sequentially with aqueous hydrochloric acid (HCl) and a saturated sodium chloride (NaCl) solution to remove unreacted starting materials and byproducts. The organic layer is then dried with anhydrous sodium sulfate (B86663) (Na₂SO₄) and the solvent is removed to yield the crude product, which can be further purified. mdpi.com

This synthetic method achieved an extraction recovery of over 94% for zearalenone using the resulting MIPs. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Reagent 1 | 2,4-Dihydroxybenzoic acid (10 mmol) | mdpi.com |

| Activating Agent | 1,1′-Carbonyldiimidazole (10 mmol) | mdpi.com |

| Reagent 2 | Cyclododecanol (12 mmol) | mdpi.com |

| Base | DBU (12 mmol) | mdpi.com |

| Solvent | Anhydrous DMF (20 mL) | mdpi.com |

| Reaction Conditions | Step 1: 40 °C for 2 hours. Step 2: Stir for 42 hours. | mdpi.com |

| Workup | Extraction with CH₂Cl₂, washing with 20% HCl and saturated NaCl. | mdpi.com |

Role as a Template in Molecular Imprinting

Molecular imprinting is a technique used to create synthetic polymers, known as molecularly imprinted polymers (MIPs), with specific recognition sites for a target molecule. nih.govnih.gov The process involves polymerizing functional monomers and a cross-linking agent in the presence of a "template" molecule. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. nih.gov These cavities can then selectively rebind the target molecule from a complex mixture. mdpi.com

While direct studies detailing the use of this compound as a template are not prevalent, its molecular structure possesses key features that make it a suitable candidate for this role. The compound's two phenolic hydroxyl groups and the hydroxyl group on the ethyl ester chain can act as hydrogen bond donors, while the carbonyl oxygen and hydroxyl oxygens can act as hydrogen bond acceptors. alfa-chemistry.comchemscene.com These sites can form non-covalent interactions with functional monomers, such as methacrylic acid (MAA), which is commonly used in non-covalent imprinting. nih.govbohrium.com

The general mechanism for creating an imprinted polymer would involve:

Complex Formation : The template molecule, this compound, would form a complex with functional monomers through hydrogen bonding.

Polymerization : A cross-linker, such as ethylene glycol dimethacrylate (EGDMA), is added to the template-monomer complex along with a radical initiator to begin polymerization, forming a rigid three-dimensional network around the template. nih.gov

Template Removal : The template molecule is then extracted from the polymer matrix, leaving behind specific recognition sites.

This ability to create tailored binding sites makes MIPs valuable as "artificial antibodies" for applications in selective extraction, chemical sensing, and controlled drug delivery. nih.govnih.gov The specificity of the recognition is influenced by the strength and orientation of interactions, such as hydrogen bonds, between the template and the polymer matrix. bohrium.com

Synthetic Methodological Advances and Optimization Strategies

The synthesis of this compound primarily involves two key stages: the synthesis of its precursor, 2,4-dihydroxybenzoic acid, followed by its esterification with ethylene glycol.

The industrial production of 2,4-dihydroxybenzoic acid often utilizes the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol. google.comyoutube.com Advances in this method have focused on improving yield, reducing reaction severity, and using more cost-effective reagents. An optimized process involves reacting resorcinol with a mixture of sodium and potassium bicarbonate (or carbonate) in a solids mixer under a carbon dioxide atmosphere. google.com This mixed-alkali approach allows the reaction to proceed efficiently without requiring the more expensive potassium salts exclusively. google.com The reaction is typically carried out at temperatures between 80°C and 140°C. google.com Other modern approaches include microwave-assisted synthesis from resorcinol or enzymatic carboxylation. guidechem.com

Once the 2,4-dihydroxybenzoic acid precursor is obtained, it is converted to this compound via esterification. A common laboratory and industrial method for this transformation is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of ethylene glycol in the presence of an acid catalyst, such as sulfuric acid. researchgate.net Using a large excess of ethylene glycol helps to shift the reaction equilibrium towards the formation of the desired monoester and minimizes the production of the diester byproduct. researchgate.net

| Method | Reactants | Key Conditions | Advantage/Optimization | Reference |

|---|---|---|---|---|

| Kolbe-Schmitt Reaction (Industrial) | Resorcinol, Sodium/Potassium Bicarbonate, CO₂ | Solid-phase reaction in a mixer, 80-140°C | Cost-effective due to use of mixed sodium/potassium salts. | google.com |

| Kolbe-Schmitt Reaction (Lab Scale) | Resorcinol, Sodium Bicarbonate, Water | Heated at 95-100°C, followed by reflux at 130°C and acidification. | Convenient for smaller scale synthesis without high pressure. | youtube.com |

| Microwave-Assisted Synthesis | Resorcinol, [EMIM][HCO₃] | Microwave irradiation for a short reaction time (e.g., 55 minutes). | Rapid heating and significantly reduced reaction times. | guidechem.com |

| Enzymatic Carboxylation | Resorcinol, KHCO₃, E. coli cells | Carboxylation using whole cells overexpressing a carboxylating enzyme. | High specificity and environmentally benign conditions. | guidechem.com |

Structure-Directed Synthesis of Advanced Analogs and Probes

The 2,4-dihydroxybenzoic acid core structure serves as a versatile scaffold for the synthesis of advanced analogs and probes with potential biological activities. A prominent strategy involves converting the carboxylic acid group into a hydrazide, which can then be condensed with a variety of aldehydes to generate a library of hydrazide-hydrazone derivatives. mdpi.com

In a recent study, 2,4-dihydroxybenzoic acid hydrazide was used as a key intermediate. mdpi.com This hydrazide was synthesized and subsequently reacted with a series of 24 different aromatic aldehydes. This condensation reaction, typically carried out in ethanol under reflux, yielded a diverse set of hydrazide-hydrazones with yields ranging from 23% to 98%. mdpi.com

These structural modifications are directed at exploring how different substituents on the aromatic ring impact biological activity. The resulting analogs have been screened for various bioactivities, including antimicrobial and antiproliferative effects. mdpi.com For example, the introduction of specific substituents led to compounds with significant potency. The analog 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide displayed notable antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another derivative, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide , was found to be a potent inhibitor of cancer cell proliferation, particularly against the LN-229 human cancer cell line. mdpi.com This structure-directed approach demonstrates how the core 2,4-dihydroxybenzoate moiety can be systematically modified to develop new chemical entities with targeted therapeutic potential.

| Compound Name | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | 2-hydroxy-3,5-diiodophenyl group | Antibacterial activity against MRSA (MIC = 3.91 µg/mL). | mdpi.com |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 4-nitrophenyl group | Potent antiproliferative activity against LN-229 cancer cells (IC₅₀ = 0.77 µM). | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 2 Hydroxyethyl 2,4 Dihydroxybenzoate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various types of protons present in the 2-Hydroxyethyl 2,4-dihydroxybenzoate (B8728270) molecule. The spectrum displays distinct signals corresponding to the aromatic protons and the aliphatic protons of the hydroxyethyl (B10761427) group. Each signal's chemical shift (δ), multiplicity (splitting pattern), and integration value provides a wealth of structural information.

The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton on carbon 6 (H-6), being adjacent to the electron-withdrawing ester group, typically appears as a doublet at the lowest field. The protons on carbons 3 and 5 (H-3 and H-5) show characteristic splitting patterns, with their chemical shifts influenced by the hydroxyl groups. The protons of the ethyl group (-OCH₂CH₂OH) appear as two triplets in the aliphatic region, confirming their adjacent, non-equivalent environments. The protons of the hydroxyl groups (two phenolic, one alcoholic) may appear as broad singlets, and their positions can be confirmed by D₂O exchange.

Complementing the proton data, ¹³C NMR spectroscopy provides a definitive map of the carbon framework of 2-Hydroxyethyl 2,4-dihydroxybenzoate. chemicalbook.com The spectrum typically shows nine distinct signals, corresponding to each unique carbon atom in the molecule.

The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field (~170 ppm). The aromatic carbons attached to the hydroxyl groups (C-2 and C-4) are shifted downfield due to the oxygen's electronegativity, while the other aromatic carbons (C-1, C-3, C-5, C-6) resonate at positions typical for substituted benzene rings. The two aliphatic carbons of the hydroxyethyl moiety are found in the upfield region of the spectrum.

NMR spectroscopy is an invaluable tool for confirming the successful synthesis of polymer conjugates. acs.orgnumberanalytics.com When a molecule like this compound is covalently attached to a polymer, such as Poly(2-hydroxyethyl methacrylate) (PHEMA), the NMR spectrum of the resulting conjugate will exhibit signals characteristic of both components. dergipark.org.trresearchgate.net

For a PHEMA-conjugate, the ¹H NMR spectrum would show the broad signals of the polymer backbone in addition to the distinct aromatic and ethyl signals of the attached benzoate (B1203000) moiety. The successful conjugation is confirmed by the presence of these new, sharp peaks corresponding to the small molecule. Furthermore, by comparing the integration of a characteristic polymer peak with a signal from the attached molecule, the degree of functionalization or substitution on the polymer can be quantified. acs.org This provides crucial information on the composition and structure of the final macromolecular product. Diffusion-Ordered NMR Spectroscopy (DOSY) can also be employed to confirm conjugation by showing that the small molecule diffuses at the same rate as the polymer, indicating they are covalently linked. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent method for identifying the functional groups present. chemicalbook.com The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

A prominent feature is a very broad absorption band in the high-frequency region (typically 3600-3200 cm⁻¹), which is indicative of the O-H stretching vibrations of the multiple hydroxyl groups (both phenolic and alcoholic). The strong hydrogen bonding within the molecule contributes to the breadth of this peak. A sharp, strong absorption peak is observed around 1700-1670 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching of the ester group. Additional key signals include C-O stretching vibrations in the 1300-1100 cm⁻¹ region and C=C stretching bands for the aromatic ring around 1600-1450 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. chemguide.co.uk For this compound (molecular formula C₉H₁₀O₅), the molecular weight is 198.17 g/mol . alfa-chemistry.comchemscene.com

In an electron ionization (EI) mass spectrum, the parent molecular ion peak [M]⁺ would be observed at m/z = 198. The molecule would then undergo fragmentation, leading to a series of daughter ions. Common fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group. libretexts.org Key expected fragments would include:

[M - OCH₂CH₂OH]⁺: Loss of the hydroxyethoxy radical, resulting in a benzoyl cation at m/z = 153. This is often a very stable and prominent fragment.

[M - H₂O]⁺: Loss of a water molecule from the hydroxyethyl group or between adjacent hydroxyl groups on the ring, leading to a peak at m/z = 180.

[C₇H₅O₃]⁺: A fragment corresponding to the dihydroxybenzoyl moiety at m/z = 137, resulting from cleavage of the ester bond.

[CH₂CH₂OH]⁺: A fragment from the hydroxyethyl group at m/z = 45.

Analysis of these fragments allows for the unambiguous confirmation of the compound's molecular structure. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions, particularly in conjugated systems. The 2,4-dihydroxybenzoyl moiety in the molecule is a strong chromophore.

The UV-Vis spectrum of this compound is expected to be very similar to that of its parent, 2,4-dihydroxybenzoic acid, as the hydroxyethyl ester group does not significantly alter the electronic structure of the aromatic chromophore. The spectrum typically shows multiple absorption maxima (λmax) corresponding to π → π* transitions within the conjugated system of the benzene ring and the carbonyl group. sielc.comchemrxiv.org The presence of the electron-donating hydroxyl groups influences the position and intensity of these absorption bands. nih.gov

Note: Data for λmax is based on the spectrum of the parent chromophore, 2,4-dihydroxybenzoic acid. sielc.com

Computational Chemistry and Theoretical Investigations into 2 Hydroxyethyl 2,4 Dihydroxybenzoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. nih.gov These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.gov Analysis of the HOMO and LUMO distribution reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For 2-hydroxyethyl 2,4-dihydroxybenzoate (B8728270), the HOMO is expected to be localized on the electron-rich dihydroxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the carbonyl group of the ester.

| Parameter | Significance in Molecular Analysis |

|---|---|

| HOMO Energy | Represents the electron-donating capability of the molecule. Higher energy levels indicate a stronger tendency to donate electrons. |

| LUMO Energy | Indicates the electron-accepting ability. Lower energy levels suggest a stronger affinity for electrons. |

| HOMO-LUMO Gap (ΔE) | Correlates with the chemical stability and reactivity of the molecule. A smaller gap is associated with higher reactivity and polarizability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to represent different potential values.

Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. In 2-hydroxyethyl 2,4-dihydroxybenzoate, these regions are expected around the oxygen atoms of the hydroxyl and carbonyl groups. researchgate.netresearchgate.net

Blue Regions : Represent areas of positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack. The hydrogen atoms of the phenolic hydroxyl groups are expected to be the most positive regions. nih.gov

Green Regions : Correspond to areas of near-zero potential, typically found over nonpolar parts of the molecule like the carbon backbone of the benzene ring.

The MEP map provides insight into how the molecule will interact with other charged or polar species, including potential hydrogen bonding sites. researchgate.netucsb.edu

| Color on MEP Map | Electrostatic Potential | Interpretation | Expected Location on this compound |

|---|---|---|---|

| Red | Negative | Electron-rich region, susceptible to electrophilic attack. | Around oxygen atoms of the carbonyl and hydroxyl groups. |

| Blue | Positive | Electron-poor region, susceptible to nucleophilic attack. | Around hydrogen atoms of the phenolic hydroxyl groups. |

| Green | Neutral | Region of low polarity. | Carbon atoms of the aromatic ring. |

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics. researchgate.net Organic molecules featuring π-conjugated systems are often investigated for their NLO properties because their electrons can be easily polarized by an external electric field. researchgate.net The presence of the benzene ring in this compound provides a delocalized π-electron system. Theoretical calculations can predict NLO properties by determining parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value for hyperpolarizability suggests a strong NLO response. researchgate.net Computational studies can thus be used to screen the potential of this compound for NLO applications.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining charge transfer, hyperconjugation, and delocalization effects. rsc.org This method transforms the calculated wavefunctions into a localized basis corresponding to the familiar Lewis structure elements like core orbitals, lone pairs, and bonds (BD) and antibonds (BD*). joaquinbarroso.com

| NBO Interaction Type | Description | Significance |

|---|---|---|

| Intramolecular Hyperconjugation | Electron delocalization from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. | Contributes to molecular stability and can influence bond lengths and reactivity. |

| Stabilization Energy (E(2)) | The calculated energy lowering resulting from a specific donor-acceptor orbital interaction. | A higher E(2) value indicates a stronger interaction and more significant electron delocalization. |

| Natural Atomic Charges | A calculated distribution of electronic charge among the atoms in the molecule. | Helps to identify the most positive and negative sites in the molecule, complementing MEP analysis. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on a static, minimum-energy structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility. researchgate.net For this compound, MD simulations can explore the rotational freedom of the 2-hydroxyethyl side chain and the orientation of the hydroxyl groups.

Conformational analysis focuses on identifying the stable arrangements (conformers) of the molecule. Key parameters include the torsion angles (dihedral angles) around the rotatable single bonds. For the 2-hydroxyethyl ester group, the O-C-C-O torsion angle is particularly important. In a related crystal structure of 2-hydroxyethyl 4-hydroxybenzoate, this side chain was found to adopt a gauche conformation. nih.gov The conformational preferences of this compound would be influenced by a balance of steric effects and the formation of stabilizing intramolecular hydrogen bonds, for instance, between the ortho-hydroxyl group and the ester's carbonyl oxygen. nih.gov

| Parameter | Relevance to Conformational Analysis |

|---|---|

| Rotatable Bonds | Single bonds that allow for rotation of molecular fragments, leading to different conformers. Key rotatable bonds exist in the ethyl ester side chain. |

| Torsion (Dihedral) Angles | The angle between planes defined by four connected atoms. These angles define the specific conformation of the molecule. The O-C-C-O angle is critical for the side chain. nih.gov |

| Intramolecular Hydrogen Bonds | Hydrogen bonds formed between different parts of the same molecule. These can significantly restrict conformational freedom and stabilize specific geometries. researchgate.net |

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. Minima on this surface correspond to stable conformers. |

Structure-Based Ligand-Protein Interaction Modeling

Structure-based ligand-protein interaction modeling is a computational technique used extensively in drug discovery to predict how a small molecule (a ligand) might bind to a biological target, typically a protein. nih.govneurips.cc This modeling relies on the three-dimensional structures of both the ligand and the protein.

For this compound, modeling studies would analyze its potential to fit into a protein's binding pocket and form favorable intermolecular interactions. The molecule possesses several key features for protein binding:

Hydrogen Bond Donors : The three hydroxyl (-OH) groups can donate hydrogen bonds. alfa-chemistry.com

Hydrogen Bond Acceptors : All five oxygen atoms can act as hydrogen bond acceptors. alfa-chemistry.com

Aromatic Ring : The benzene ring can participate in hydrophobic interactions or π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. biorxiv.org

Computational methods like molecular docking simulate the placement of the ligand into the protein's active site, calculating a "binding score" that estimates the binding affinity. nih.gov The goal is to identify a binding pose where the ligand's shape and chemical properties are complementary to those of the protein pocket, maximizing favorable interactions and leading to a stable complex. ucsb.eduresearchgate.net

| Interaction Type | Description | Relevant Feature on this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). | Hydroxyl groups (donors and acceptors); Ester and carbonyl oxygen atoms (acceptors). |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The benzene ring. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene ring. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The entire molecular surface. |

Computational Assessment of Binding Energies and Allosteric Sites (e.g., for related hydroxyethyl (B10761427) phenols)

Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to a protein. nih.gov For instance, molecular docking studies on various benzoic acid derivatives have been used to predict their binding affinity to specific enzyme active sites. nih.govresearchgate.net In a study investigating potential antiviral agents against SARS-CoV-2 main protease, 2,5-dihydroxybenzoic acid was identified as a promising candidate based on its docking score, which is indicative of its binding energy. nih.gov Similarly, molecular docking of 3,4-dihydroxybenzoic acid and 4-hydroxybenzoic acid against cyclooxygenase enzymes (COX-1 and COX-2) has shown favorable binding affinities, suggesting potential anti-inflammatory activity. researchgate.net These studies often report binding energies in kcal/mol, with more negative values indicating stronger binding. The interactions are typically characterized by hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the binding pocket. mdpi.com

For a more quantitative prediction of binding affinity, methods like Free Energy Perturbation (FEP) can be employed. nih.gov FEP calculations simulate the transformation of one ligand into another in the solvated protein binding site and in solution, allowing for the calculation of the relative binding free energy. While computationally intensive, FEP can yield results with high accuracy, often within 1 kcal/mol of experimental values. nih.govresearchgate.net

The identification of allosteric sites, binding sites distinct from the active (orthosteric) site, is another critical area of computational chemistry in drug discovery. biorxiv.org Allosteric modulators can offer higher specificity and a better safety profile compared to orthosteric ligands. oup.com A variety of computational methods have been developed to predict the location of these sites on a protein's surface. nih.govfrontiersin.org These methods can be broadly categorized as being based on protein dynamics, structural features, or evolutionary conservation. rsc.org Web servers and software such as Allosite, PASSer, and AlloPred utilize machine learning algorithms trained on datasets of known allosteric proteins to predict potential allosteric pockets based on the physicochemical properties of the protein surface. oup.comnih.govfrontiersin.org These tools can provide a ranked list of potential allosteric sites, which can then be experimentally validated. oup.com

| Compound | Target Protein | Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 2,5-dihydroxybenzoic acid | SARS-CoV-2 Main Protease | Molecular Docking | -42.13 | Not Specified |

| 3,4-dihydroxybenzoic acid | Cyclooxygenase-2 (COX-2) | Molecular Docking | -7.5 | ARG-120, TYR-355, GLN-192 |

| 4-hydroxybenzoic acid | Cyclooxygenase-2 (COX-2) | Molecular Docking | -6.8 | ARG-120, TYR-355, SER-530 |

| Gentisic acid (2,5-dihydroxybenzoic acid) | Snake Venom Metalloproteinase (SVMP) | Molecular Docking | -5.3 | SER168, GLY109, ILE108 |

| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Snake Venom Metalloproteinase (SVMP) | Molecular Docking | -5.6 | SER168, HIS48 |

Reaction Mechanism Prediction and Transition State Modeling for Synthetic and Enzymatic Processes

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including both traditional organic synthesis and enzyme-catalyzed transformations. By modeling the reaction pathway and identifying the transition state, researchers can gain a deeper understanding of the factors that control reaction rates and product selectivity. wuxiapptec.com

For the synthetic preparation of this compound, which is an ester, a common route would be the esterification of 2,4-dihydroxybenzoic acid with ethylene (B1197577) glycol. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model the reaction mechanism. mdpi.com Such calculations can map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, products, and, crucially, the transition state. wuxiapptec.com The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-breaking and bond-forming events that are occurring. wuxiapptec.com The calculated activation energy, which is the energy difference between the reactants and the transition state, is directly related to the reaction rate. wuxiapptec.com For similar esterification reactions, computational studies have elucidated the role of catalysts, such as acids, in lowering the activation energy by stabilizing the transition state.

In the context of enzymatic processes, computational methods are invaluable for understanding how enzymes achieve their remarkable catalytic efficiency and specificity. researchgate.net For the enzymatic synthesis of aromatic esters, lipases are commonly used biocatalysts. researchgate.net The reaction mechanism for lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. researchgate.net Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be used to study the interactions between the substrates (e.g., a dihydroxybenzoic acid and an alcohol) and the enzyme's active site. bohrium.commdpi.com

Molecular docking can predict the initial binding poses of the substrates within the active site, highlighting key interactions, such as hydrogen bonds with catalytic residues (e.g., the catalytic triad (B1167595) of serine, histidine, and aspartate in many lipases). bohrium.com MD simulations can then be used to study the dynamic behavior of the enzyme-substrate complex over time, providing insights into the conformational changes that occur during the catalytic cycle. mdpi.com To model the chemical steps of the enzymatic reaction, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In a QM/MM approach, the region of the system where bond breaking and formation occur (the active site and the substrates) is treated with a high level of quantum chemical theory, while the rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. researchgate.net This allows for the calculation of the reaction energy profile and the characterization of transition states within the complex environment of the enzyme active site.

| Process | Computational Method | Key Information Obtained | Relevance to this compound |

|---|---|---|---|

| Synthetic Esterification | Density Functional Theory (DFT) | Transition state structure, activation energy, reaction pathway. | Predicting optimal reaction conditions and potential byproducts. |

| Enzymatic Synthesis (Lipase) | Molecular Docking | Substrate binding mode, key active site interactions. | Understanding enzyme specificity and guiding enzyme engineering. |

| Enzymatic Catalysis | Molecular Dynamics (MD) Simulations | Conformational changes of the enzyme-substrate complex. | Revealing the dynamic nature of the catalytic process. |

| Enzymatic Reaction Mechanism | Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction energy profile within the active site, transition state in the enzyme. | Detailed elucidation of the catalytic mechanism at an atomic level. |

Advanced Analytical Methodologies for 2 Hydroxyethyl 2,4 Dihydroxybenzoate and Its Metabolites/derivatives

Chromatographic Separation Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the separation of phenolic compounds from complex mixtures. The selection of the stationary and mobile phases is critical and is dictated by the physicochemical properties of the analytes.

HPLC offers a variety of separation modes, each exploiting different molecular characteristics to achieve resolution. For a polar compound like 2-Hydroxyethyl 2,4-dihydroxybenzoate (B8728270), several HPLC techniques are particularly relevant.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenolic compounds. nih.gov In RP-HPLC, a nonpolar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). waters.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

For 2-Hydroxyethyl 2,4-dihydroxybenzoate, a gradient elution would likely be employed, starting with a high proportion of aqueous phase and gradually increasing the organic solvent concentration. This would allow for the elution of more polar compounds first, followed by less polar analytes. Acidification of the mobile phase with agents like formic acid or acetic acid is a common practice to suppress the ionization of phenolic hydroxyl groups and the carboxylic acid moiety (in the case of its metabolites), leading to better peak shapes and retention. ekb.eg

Table 1: Illustrative Reversed-Phase HPLC Parameters for Analysis of 2,4-Dihydroxybenzoic Acid Derivatives

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

This table presents a typical starting point for method development for this compound, based on established methods for similar phenolic compounds.

A more specialized technique that offers alternative selectivity for polar compounds is hydrogen-bonding mode HPLC. labicom.cz This method utilizes a stationary phase specifically designed to interact with analytes through hydrogen bonding. For compounds rich in hydrogen bond donors and acceptors, such as this compound with its multiple hydroxyl groups and ester functionality, this technique can provide excellent separation from structurally similar compounds, including its isomers or degradation products. hplc.eu

The mobile phases in this mode are typically organic solvents like acetonitrile and methanol, where acetonitrile acts as the weak solvent and methanol as the strong solvent, disrupting the hydrogen bonds between the analyte and the stationary phase to facilitate elution. hplc.eu The retention is influenced by the number and accessibility of sites on the molecule that can participate in hydrogen bonding. labicom.cz

Table 2: Conceptual Hydrogen-Bonding Mode HPLC Parameters

| Parameter | Value |

|---|---|

| Column | SHARC-1 or similar hydrogen-bonding phase |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Methanol |

| Gradient | Isocratic or gradient depending on sample complexity |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

This table illustrates a conceptual method for separating polar aromatic compounds like this compound based on their hydrogen bonding capacity.

Micellar liquid chromatography (MLC) presents a green alternative to traditional reversed-phase HPLC, employing aqueous solutions of surfactants at concentrations above their critical micelle concentration (CMC) as the mobile phase. wikipedia.orgchromatographyonline.com These micellar solutions can solubilize a wide range of compounds and offer unique selectivity. For polar aromatic compounds, MLC can be a powerful tool. rsc.org The separation mechanism in MLC is complex, involving partitioning of the analyte between the bulk aqueous phase, the micelles in the mobile phase, and the surfactant-modified stationary phase. chromatographyonline.com This technique can be particularly useful for the direct injection of biological fluids due to the ability of micelles to solubilize matrix components. wikipedia.org

Capillary electrophoresis is a high-efficiency separation technique well-suited for the analysis of polar and charged molecules. libretexts.org The separation in CE is based on the differential migration of analytes in an electric field. For a compound like this compound and its potentially charged metabolites (e.g., the parent acid), CE offers rapid analysis times and minimal solvent consumption.

In a typical Capillary Zone Electrophoresis (CZE) setup, a fused-silica capillary is filled with a background electrolyte (BGE) solution. libretexts.org The pH of the BGE is a critical parameter as it determines the charge state of the analytes and the magnitude of the electroosmotic flow (EOF). For phenolic compounds, a basic BGE is often used to deprotonate the hydroxyl groups, imparting a negative charge and allowing for electrophoretic migration. The choice of capillary length and diameter also influences the separation efficiency and analysis time. sepscience.com

Table 3: General Capillary Electrophoresis Parameters for Polar Aromatic Compound Analysis

| Parameter | Value |

|---|---|

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Borate buffer, pH 9.2 |

| Applied Voltage | 20-30 kV |

| Detection | UV at 214 nm and 280 nm |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

This table outlines typical starting conditions for the CE analysis of polar aromatic compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful detection technique that provides information about the molecular weight and structure of analytes. When coupled with a separation technique like HPLC or CE, it offers unparalleled specificity and sensitivity for the analysis of complex mixtures.

For this compound (Molecular Formula: C9H10O5, Molecular Weight: 198.17 g/mol ), electrospray ionization (ESI) would be a suitable ionization technique, likely in negative ion mode due to the acidic phenolic protons. alfa-chemistry.com

In a tandem mass spectrometry (MS/MS) experiment, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ at m/z 197.05) is selected and fragmented by collision-induced dissociation (CID). The resulting product ions provide structural information. The fragmentation of aromatic esters often involves characteristic losses. youtube.com For this compound, predictable fragmentation pathways would include:

Loss of the hydroxyethyl (B10761427) group (-CH₂CH₂OH): This would result in a fragment corresponding to the 2,4-dihydroxybenzoate anion.

Cleavage of the ester bond: This could lead to fragments representing both the acid and the alcohol portions of the molecule.

Decarboxylation: Loss of CO₂ from the carboxylate group is a common fragmentation pathway for benzoic acid derivatives.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound in Negative Ion Mode

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 197.05 ([M-H]⁻) | 153.02 | C₂H₄O (Ethylene oxide) |

| 197.05 ([M-H]⁻) | 137.02 | C₂H₄O₂ (Hydroxyacetyl radical loss) |

This table is predictive and based on the general fragmentation patterns of aromatic esters and hydroxybenzoic acids. Actual fragmentation would need to be confirmed experimentally.

The use of high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the precursor and fragment ions, further increasing the confidence in compound identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Qualitative and Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of phenolic compounds, including dihydroxybenzoic acid isomers and their derivatives. nih.govekb.eg This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection provided by tandem mass spectrometry. ekb.eg

For the analysis of dihydroxybenzoic acids (DHBA), which are isomers and can be challenging to separate, specialized HPLC columns and methods are employed. For instance, isomers of dihydroxybenzoic acid can be separated using hydrogen-bonding mode chromatography, which is compatible with LC/MS detection. sielc.com The qualitative analysis relies on identifying compounds based on their specific retention times and mass-to-charge (m/z) ratios of their molecular ions. Further structural confirmation is achieved through the fragmentation patterns of these ions in the mass spectrometer. researchgate.net

Quantitative analysis is performed by creating calibration curves from standard solutions of the target analyte. nih.gov The high sensitivity of LC-MS/MS allows for the detection of compounds at very low concentrations, often in the nanomolar range, making it suitable for trace analysis. researchgate.net The robustness of the technique has been demonstrated in the simultaneous determination of multiple phenolic compounds in various samples, including plant extracts and biological fluids. nih.govfrontiersin.org

Ion-Spray Tandem Mass Spectrometry in Multiple Reaction Monitoring (MRM) Mode for Enhanced Sensitivity

To achieve the highest levels of sensitivity and selectivity, tandem mass spectrometry is often operated in the Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This targeted approach significantly reduces background noise and matrix interference. researchgate.net In MRM, the first stage of the mass spectrometer (the first quadrupole, Q1) is set to isolate a specific precursor ion (the molecular ion of the analyte). This isolated ion is then fragmented in a collision cell (Q2). The third quadrupole (Q3) is then set to monitor only a specific, characteristic fragment ion (product ion). nih.gov

This precursor-to-product ion transition is a unique signature for the target molecule. nih.gov By monitoring one or more of these transitions, the instrument can selectively detect and quantify the analyte with exceptional specificity, even in the presence of co-eluting compounds. researchgate.netnih.gov The optimization of parameters such as collision energy for each MRM transition is crucial for maximizing signal intensity. nih.govmdpi.com The use of UHPLC coupled with a triple quadrupole (QqQ) mass spectrometer in MRM mode offers excellent sensitivity and specificity for the rapid analysis of phenolic compounds. nih.gov This method has been successfully applied to quantify numerous polyphenols in complex matrices with high reliability. nih.govmdpi.com

Table 1: Key Parameters in LC-MS/MS MRM Analysis of Dihydroxybenzoic Acid Isomers

| Parameter | Description | Significance for Analysis |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecule (e.g., deprotonated [M-H]⁻ for DHBA, m/z 153). rrml.ro | Selected in the first quadrupole (Q1) for analyte specificity. |

| Product Ion (m/z) | The mass-to-charge ratio of a specific fragment generated from the precursor ion (e.g., m/z 109 for DHBA). rrml.ro | Monitored in the third quadrupole (Q3) for confirmation and quantification. |

| Collision Energy (CE) | The energy applied in the collision cell to induce fragmentation of the precursor ion. nih.gov | Optimized for each compound to maximize the intensity of the desired product ion. |

| Dwell Time | The time spent monitoring a specific MRM transition. mdpi.com | Adjusted to ensure a sufficient number of data points are collected across a chromatographic peak for accurate quantification. |

Application in Complex Biological Sample Analysis

LC-MS/MS, particularly in MRM mode, is exceptionally well-suited for the analysis of this compound metabolites in complex biological matrices such as plasma and urine. rrml.ronih.govnih.gov These matrices contain a multitude of endogenous substances that can interfere with analysis. The high selectivity of MRM minimizes these matrix effects. mdpi.com

Successful application requires appropriate sample preparation to remove proteins and other interfering components. For plasma samples, a common method is protein precipitation using a solvent like acetonitrile. rrml.roresearchgate.net Urine samples may often be analyzed after a simple dilution step. mdpi.com

Validated LC-MS/MS methods have been developed for the quantification of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid in rat plasma. rrml.roresearchgate.net These methods demonstrate good linearity, precision, and accuracy over relevant concentration ranges, with rapid analysis times. rrml.roresearchgate.net Such assays are crucial for in vivo studies, for example, in assessing oxidative stress by measuring hydroxyl radical-induced products of salicylate (B1505791). nih.gov The ability to accurately measure these compounds in biological fluids provides vital information on their absorption, metabolism, and physiological effects. researchgate.net

Spectrophotometric and Colorimetric Detection Methods

Spectrophotometric and colorimetric methods offer simpler, often lower-cost alternatives to mass spectrometry-based techniques for the quantification of phenolic compounds. nih.gov These methods are typically based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte. nih.gov

Coupled Spectrophotometric Techniques (e.g., CUPRAC spectrophotometry with HPLC)

To enhance the analytical power of spectrophotometric methods, they can be coupled with separation techniques like HPLC. The on-line HPLC-CUPRAC (Cupric Reducing Antioxidant Capacity) method is a prime example of such a coupled technique, used to determine the antioxidant capacity of individual phenolic compounds within a mixture. wiley.com

In this setup, the sample is first injected into an HPLC system, which separates the different compounds. The column effluent is then mixed with the CUPRAC reagent in a post-column reaction coil. wiley.com The CUPRAC reagent contains a copper(II)-neocuproine complex. Antioxidant compounds separated by the HPLC reduce the copper(II) to a copper(I)-neocuproine chelate, which is a stable, orange-yellow colored species with a maximum absorption at 450 nm. wiley.comresearchgate.net A second detector measures this absorbance, and the resulting peaks correspond to the antioxidant capacity of each separated compound. This on-line method has proven effective for identifying and quantifying the antioxidant contributions of specific flavonoids and phenolic acids in complex samples like elderflower extract. wiley.com

Biosensor Development for Targeted Detection

Biosensors represent a rapidly advancing field in analytical chemistry, offering highly specific and sensitive detection of target molecules. nih.gov A biosensor integrates a biological recognition element (like an enzyme or antibody) with a transducer that converts the biological recognition event into a measurable signal. nih.govnih.gov

For the detection of dihydroxybenzoates and related phenolic compounds, enzyme-based biosensors are commonly developed. mdpi.com Enzymes such as laccase and tyrosinase are frequently used as the biological recognition element because they can catalyze the oxidation of a wide range of phenolic substrates. nih.govnih.gov For instance, a laccase-based electrochemical biosensor has been developed for the determination of dihydroxybenzene isomers (catechol, hydroquinone, and resorcinol). bohrium.comresearchgate.net In this type of sensor, the enzyme is immobilized on an electrode surface. When the target analyte is present, the enzyme catalyzes its oxidation, generating an electrical signal (e.g., a change in current) that is proportional to the analyte's concentration. mdpi.com

The development of these biosensors involves optimizing various parameters, including pH and the composition of the electrode material, to ensure high sensitivity and selectivity. bohrium.com Researchers are also exploring the use of synthetic biology to engineer transcription factors that can act as the sensing element for specific benzoic acid derivatives, allowing for the creation of whole-cell biosensors that produce a fluorescent signal in the presence of the target compound. acs.orgnih.govscite.ai These advanced biosensors hold promise for rapid, low-cost, and targeted detection of compounds like this compound in various applications, including environmental and biomedical monitoring. bohrium.commdpi.com

Molecularly Imprinted Polymer (MIP) Membranes for Analogue Detection

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered with specific recognition sites that are complementary in shape, size, and functionality to a target molecule. mdpi.com This "lock-and-key" mechanism makes them excellent candidates for creating selective sensors and separation media. nih.gov For the detection of analogues of this compound, MIP membranes can be synthesized to provide a highly selective platform.

The synthesis process involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule. nih.gov In this case, a structurally similar analogue to this compound would serve as the template. After polymerization, the template is removed, leaving behind cavities that preferentially bind the target analogues. The integration of these polymers into a membrane format allows for their use in selective extraction, pre-concentration, and sensing applications. mdpi.com The performance of the MIP membrane is influenced by the choice of functional monomer, cross-linker, and the template-to-monomer ratio.

Table 1: Components in a Hypothetical MIP Membrane Synthesis for Analogue Detection

| Component | Example Material | Role in Synthesis |

| Template Molecule | A structural analogue of this compound | Directs the formation of specific recognition sites. |

| Functional Monomer | Methacrylic Acid or Itaconic Acid | Forms a complex with the template molecule through non-covalent interactions (e.g., hydrogen bonding). nih.gov |

| Cross-linker | Ethylene (B1197577) Glycol Dimethacrylate (EGDMA) | Creates a rigid, porous polymer network, stabilizing the imprinted cavities. |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization reaction. |

| Porogen (Solvent) | Toluene or Acetonitrile | Solubilizes the components and helps form the porous structure of the polymer. |

The resulting MIP membrane can be integrated into sensor systems, where the binding of an analogue molecule can be transduced into a measurable signal, such as a colorimetric or electrochemical response. nih.govnih.gov This approach offers a stable, cost-effective, and highly selective tool for monitoring this compound analogues in various matrices. mdpi.com

Fluorescent Tracer-Based Competitive Assays

Fluorescent tracer-based competitive assays are a powerful tool for the quantitative analysis of small molecules, offering high sensitivity and suitability for high-throughput screening. nih.gov The principle of this assay is the competition between the unlabeled analyte (this compound) from a sample and a known quantity of a fluorescently labeled version of the analyte (the tracer) for a limited number of specific binding sites. acs.org These binding sites can be provided by antibodies or synthetic receptors like MIPs. rsc.org

In this competitive format, a high concentration of the target analyte in the sample will displace the fluorescent tracer from the binding sites, resulting in a low fluorescence signal. Conversely, a low concentration of the analyte will allow more of the tracer to bind, producing a high fluorescence signal. nih.gov The measured fluorescence is therefore inversely proportional to the concentration of this compound in the sample. acs.org

The key to developing such an assay is the synthesis of a suitable fluorescent tracer. This involves chemically linking a fluorophore to the this compound molecule without significantly altering its ability to bind to the specific receptor. rsc.org

Table 2: Key Components of a Fluorescent Tracer-Based Competitive Assay

| Component | Description | Function |

| Analyte | This compound in the sample. | Competes with the tracer for binding sites; its concentration is the value to be determined. |

| Fluorescent Tracer | A derivative of this compound covalently linked to a fluorophore (e.g., Fluorescein, Rhodamine). | Provides a measurable signal that is inversely related to the analyte concentration. |

| Binding Agent | A specific antibody (monoclonal or polyclonal) or a Molecularly Imprinted Polymer (MIP) with high affinity for the analyte. | Provides a limited number of binding sites for the competition between the analyte and the tracer. |

| Assay Buffer | A solution optimized for pH and ionic strength. | Maintains the stability and binding activity of the receptor and other components. |

| Detection System | A fluorometer or plate reader capable of measuring fluorescence polarization or intensity. | Quantifies the fluorescence signal generated by the bound/unbound tracer. |

This assay format is highly versatile and can be adapted for various sample types, providing a rapid and sensitive method for the quantification of this compound and its derivatives.

Sample Preparation and Extraction Strategies for Complex Matrices

Effective sample preparation is a critical step for the accurate analysis of this compound, as it serves to isolate the target analyte from interfering matrix components, pre-concentrate it to detectable levels, and transfer it into a solvent compatible with the analytical instrument. nih.govnih.gov

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Protocols

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net For this compound, which is a polar phenolic compound, adjusting the pH of the aqueous sample is crucial. By acidifying the sample (e.g., to pH 2-3), the phenolic hydroxyl groups are protonated, reducing the compound's polarity and enhancing its partitioning into a moderately polar organic solvent like ethyl acetate. mdpi.com

Solid-Phase Extraction (SPE) is a more modern and efficient technique that has largely replaced LLE for many applications. mdpi.com SPE uses a solid sorbent material packed into a cartridge to adsorb the analyte from a liquid sample. nih.gov Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. nih.gov For a polar compound like this compound, a reversed-phase polymeric sorbent is often suitable. nih.gov

Table 3: Generalized Reversed-Phase SPE Protocol for this compound

| Step | Solvent/Solution | Purpose |

| 1. Conditioning | Methanol or Acetonitrile | Wets the sorbent and activates the stationary phase for analyte retention. |

| 2. Equilibration | Deionized Water (acidified, e.g., pH 3) | Rinses away the organic solvent and prepares the sorbent for the aqueous sample. |

| 3. Sample Loading | Aqueous sample (pre-treated and pH-adjusted) | Adsorbs the analyte onto the sorbent material while allowing the bulk of the aqueous matrix to pass through. |

| 4. Washing | Water/Methanol mixture (e.g., 95:5 v/v) | Rinses away weakly retained, hydrophilic interferences without prematurely eluting the target analyte. |

| 5. Elution | Methanol or Acetonitrile | Disrupts the interaction between the analyte and the sorbent, releasing the purified analyte from the cartridge. |

This SPE protocol offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. tesisenred.net

Optimization of Sample Preparation for Biological and Environmental Samples

The complexity of biological and environmental matrices requires careful optimization of sample preparation protocols to minimize interferences and ensure reliable quantification of this compound.

Biological Samples (e.g., Serum, Urine): These matrices contain proteins, salts, and numerous endogenous compounds that can interfere with analysis. For serum samples, a protein precipitation step (e.g., with acetonitrile or methanol) is often necessary before extraction. nih.gov For urine samples, enzymatic treatment (e.g., with β-glucuronidase/sulfatase) may be required to cleave conjugated metabolites and quantify the total amount of the compound. nih.gov The pH and ionic strength of the sample must be carefully adjusted to optimize extraction efficiency.

Environmental Samples (e.g., River Water, Wastewater): Environmental water samples can contain suspended solids, humic acids, and a wide range of organic pollutants. researchgate.net Pre-filtration is often required to remove particulate matter. The pH of the water sample should be adjusted to ensure the analyte is in the correct form for extraction. mdpi.com For samples with high levels of organic interferents, the wash step in the SPE protocol may need to be optimized by using a slightly stronger organic solvent to remove these matrix components without losing the target analyte. mdpi.com

Table 4: Optimization Strategies for Complex Matrices

| Matrix Type | Potential Interferents | Key Optimization Strategy |

| Human Serum | Proteins, lipids, salts | Protein precipitation followed by SPE; use of matrix-matched calibration standards. nih.gov |

| Human Urine | Conjugated metabolites, urea, salts | Enzymatic hydrolysis to analyze total concentration; pH adjustment prior to extraction. nih.gov |

| River Water | Humic and fulvic acids, suspended solids | Sample filtration; optimization of SPE wash solvent strength to remove humic substances. |

| Wastewater | High concentrations of diverse organic and inorganic compounds | Use of a highly selective sorbent (e.g., MIP-SPE); dilution of the sample to reduce matrix effects. mdpi.com |

By systematically optimizing these parameters, robust and accurate methods can be developed for the determination of this compound in challenging biological and environmental samples.

Q & A

Q. How can researchers optimize the synthesis of 2-hydroxyethyl 2,4-dihydroxybenzoate?

Methodological Answer: The synthesis typically involves esterification of 2,4-dihydroxybenzoic acid with ethylene glycol derivatives. Key parameters include:

- Catalyst selection : Sulfuric acid (conc.) is commonly used for acid-catalyzed esterification, but milder alternatives like p-toluenesulfonic acid may reduce side reactions .

- Reaction time and temperature : Refluxing in methanol for 4–6 hours at 65–70°C ensures completion, as demonstrated in analogous ester syntheses .

- Purification : Recrystallization from ethanol or aqueous ethanol yields high-purity product.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst concentration | 1–2% (v/v) H₂SO₄ | Higher concentrations risk charring |

| Solvent | Methanol or ethanol | Ethanol reduces volatility |

| Workup | Ice-water precipitation | Removes unreacted acid |

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

Q. What are the solubility properties of this compound, and how do they influence formulation?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. For biological assays:

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

Q. Which analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- LC-MS/MS : MRM transitions (e.g., m/z 196 → 152) enable detection at ng/mL levels in biological fluids .

- UV-Vis Spectroscopy : Quantify at λ = 280 nm (ε = 3200 M⁻¹cm⁻¹) in purified samples .

Advanced Research Questions

Q. How do enzymatic degradation pathways of this compound compare to its structural analogs?

Methodological Answer:

- Enzyme assays : Incubate with 4-hydroxybenzoate 1-hydroxylase (EC 1.14.13.46) and monitor NADPH oxidation at 340 nm. Compare kinetics (Km, Vmax) to methyl/ethyl esters .